Perfluorobenzophenone
Overview
Description
Perfluorobenzophenone, also known as Decafluorobenzophenone, is a chemical compound with the linear formula C6F5COC6F5 . It has a molecular weight of 362.12 .
Synthesis Analysis
Perfluorobenzophenone has been used in the synthesis of fluorinated acridones and acridines . The alcoholic solution of Perfluorobenzophenone generates ketyl and radical anion which can be studied by electron spin resonance spectra .Molecular Structure Analysis
The molecular structure of Perfluorobenzophenone consists of two perfluorinated phenyl groups attached to a carbonyl group . The molecular formula is C13F10O .Chemical Reactions Analysis
Perfluorobenzophenone undergoes photolysis to form ketyl (C6F5)C.OH radical . It has been demonstrated that perfluoropyridine and perfluorobenzene can be utilized as precursors for a variety of materials .Physical And Chemical Properties Analysis
Perfluorobenzophenone is a solid substance with a melting point of 90-95 °C (lit.) . It has a density of 1.7±0.1 g/cm3 . The molar refractivity is 56.0±0.3 cm3 .Scientific Research Applications
Photophysical Properties Enhancement Research by Krebs and Spanggaard (2002) investigates the impact of perfluorination on photophysical properties. They synthesized fluorinated benzene compounds to study their photophysical characteristics, highlighting how perfluorination can significantly affect the emission spectra of molecules, leading to an exceptional red shift in fluorescence emission. This study suggests potential applications in developing new fluorescent materials for various scientific and industrial purposes (Krebs & Spanggaard, 2002).
Polymer Synthesis and Characterization Imre Hajdók et al. (2015) presented the synthesis of novel functionalized arylene main-chain ionomers based on perfluoro-p-xylene, demonstrating the chemical stability and potential application in low-temperature and high-temperature fuel cell membranes. This study underscores the importance of perfluorobenzophenone derivatives in creating materials with excellent chemical and thermal stabilities for energy applications (Hajdók, Kerres, & Atanasov, 2015).
Photodegradation Studies Lee et al. (2007) explored the use of 2,3,4,5,6-pentafluorobenzophenone as an ultraviolet stabilizer to mitigate the photodegradation of perfluoropolyether lubricants. This research highlights its utility in enhancing the longevity and performance of lubricants in hard disk drives by protecting them from UV light-induced degradation, indicating its significance in the field of material science and engineering (Lee, Chun, Kang, & Talke, 2007).
Organic Synthesis Buttero et al. (2011) investigated the orthogonal synthesis of fluorinated acridones and acridines from perfluorobenzophenone, showcasing its reactivity and utility in organic synthesis. The study demonstrates the versatility of perfluorobenzophenone in synthesizing complex organic molecules, which could have implications in material science, pharmaceuticals, and chemical research (Buttero et al., 2011).
properties
IUPAC Name |
bis(2,3,4,5,6-pentafluorophenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13F10O/c14-3-1(4(15)8(19)11(22)7(3)18)13(24)2-5(16)9(20)12(23)10(21)6(2)17 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWQLXRAKBJVNCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)F)C(=O)C2=C(C(=C(C(=C2F)F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13F10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60234501 | |
Record name | Decafluorobenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60234501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Decafluorobenzophenone | |
CAS RN |
853-39-4 | |
Record name | Decafluorobenzophenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=853-39-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Decafluorobenzophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000853394 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Decafluorobenzophenone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96914 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Decafluorobenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60234501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Decafluorobenzophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.562 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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